molecular formula C12H16N2O2 B2645822 2-Methyl-4-{octahydrocyclopenta[c]pyrrole-2-carbonyl}-1,3-oxazole CAS No. 2380145-41-3

2-Methyl-4-{octahydrocyclopenta[c]pyrrole-2-carbonyl}-1,3-oxazole

Cat. No.: B2645822
CAS No.: 2380145-41-3
M. Wt: 220.272
InChI Key: AZOHTVJFRHITCZ-UHFFFAOYSA-N
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Description

2-Methyl-4-{octahydrocyclopenta[c]pyrrole-2-carbonyl}-1,3-oxazole is a heterocyclic compound that features both pyrrole and oxazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-{octahydrocyclopenta[c]pyrrole-2-carbonyl}-1,3-oxazole typically involves multi-step organic reactions. One common method includes the cycloaddition of tosylmethyl isocyanides (TosMICs) with electron-deficient compounds . This reaction is advantageous due to its operational simplicity and the availability of starting materials.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of laboratory synthesis methods, focusing on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-{octahydrocyclopenta[c]pyrrole-2-carbonyl}-1,3-oxazole can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Mechanism of Action

The mechanism of action of 2-Methyl-4-{octahydrocyclopenta[c]pyrrole-2-carbonyl}-1,3-oxazole involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-4-{octahydrocyclopenta[c]pyrrole-2-carbonyl}-1,3-oxazole is unique due to its combined pyrrole and oxazole rings, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl-(2-methyl-1,3-oxazol-4-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c1-8-13-11(7-16-8)12(15)14-5-9-3-2-4-10(9)6-14/h7,9-10H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZOHTVJFRHITCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CO1)C(=O)N2CC3CCCC3C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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